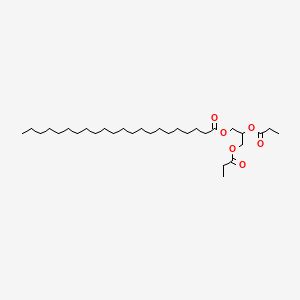
2,3-Dipropionyloxypropyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dipropionyloxypropyl docosanoate is a chemical compound with the molecular formula C31H58O6 and a molecular weight of 526.79 g/mol . It is known for its applications in various fields such as food, cosmetics, medicine, biology, and industry . This compound is characterized by its unique structure, which includes a docosanoic acid backbone esterified with propionic acid at the 2 and 3 positions of a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipropionyloxypropyl docosanoate involves the esterification of docosanoic acid with propionic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 100-120°C for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dipropionyloxypropyl docosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Propionic acid and docosanoic acid.
Reduction: 2,3-Dihydroxypropyl docosanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,3-Dipropionyloxypropyl docosanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dipropionyloxypropyl docosanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The ester groups can also undergo hydrolysis, releasing propionic acid and docosanoic acid, which have their own biological activities .
Comparison with Similar Compounds
Similar Compounds
Docosanoic acid: A saturated fatty acid with similar applications in cosmetics and pharmaceuticals.
Methyl docosanoate: An ester of docosanoic acid used in similar industrial applications.
Behenic acid: Another name for docosanoic acid, widely used in the same fields.
Uniqueness
2,3-Dipropionyloxypropyl docosanoate is unique due to its dual ester groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized applications where specific reactivity or solubility is required .
Properties
CAS No. |
56149-07-6 |
|---|---|
Molecular Formula |
C31H58O6 |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
2,3-di(propanoyloxy)propyl docosanoate |
InChI |
InChI=1S/C31H58O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31(34)36-27-28(37-30(33)6-3)26-35-29(32)5-2/h28H,4-27H2,1-3H3 |
InChI Key |
OCYWSQCIAYHRRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
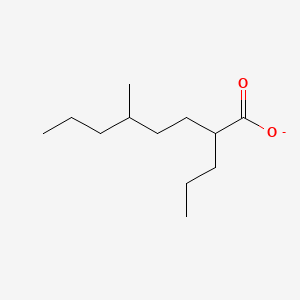

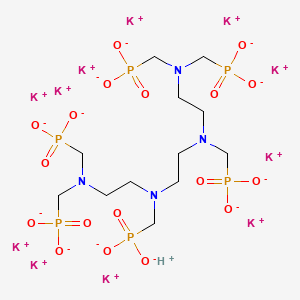
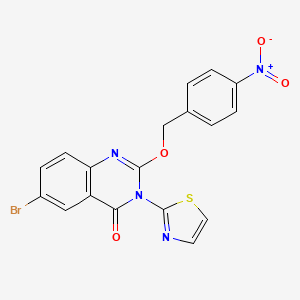
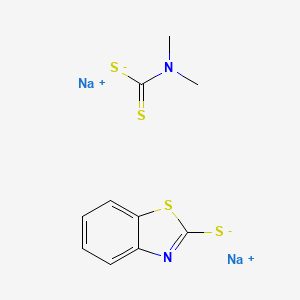
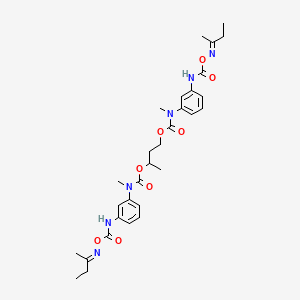
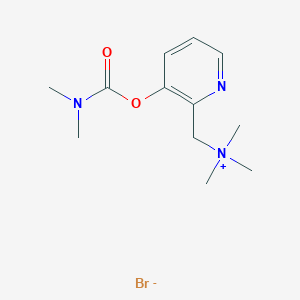
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)



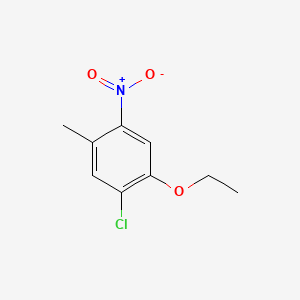
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
